Hexahydroindan (also known as hydrindane or bicyclo[4.3.0]nonane) is a saturated bicyclic hydrocarbon featuring a fused cyclohexane and cyclopentane ring system. This structure results in a dense, colorless liquid with a defined boiling point and low freezing point, making it a valuable component in applications requiring specific thermophysical properties. It serves as a high-density solvent, a component in advanced fuel formulations, and a key structural precursor for the synthesis of more complex polycyclic molecules like adamantane derivatives.
Substituting Hexahydroindan with more common cycloalkanes like decahydronaphthalene (Decalin) or cyclohexane is often unfeasible due to critical differences in physical properties and molecular architecture. Its boiling point of ~161-167 °C occupies a specific operational window, higher than cyclohexane (~81 °C) but lower than cis-decalin (~196 °C), impacting volatility, flash point, and use in temperature-specific processes. Furthermore, the unique bicyclo[4.3.0]nonane framework is an essential structural precursor for Lewis acid-catalyzed rearrangements to form adamantane and other diamondoid structures; simpler or differently fused ring systems like decalin's bicyclo[4.4.0]decane will not yield the correct polycyclic cage.
Hexahydroindan exhibits a higher density compared to common saturated cyclic and acyclic hydrocarbons, a critical parameter for formulating high-density fuels where volumetric energy content is paramount. Its density of approximately 0.88-0.91 g/cm³ is significantly greater than that of trans-decalin (0.866 g/cm³) and standard n-alkanes like hexane (0.659 g/mL). Higher density allows for a greater mass of fuel in a fixed volume, directly correlating to increased volumetric net heat of combustion (NHOC), a key performance metric for advanced aviation and missile fuels.
| Evidence Dimension | Liquid Density at ~20-25 °C |
| Target Compound Data | 0.882–0.907 g/cm³ |
| Comparator Or Baseline | trans-Decalin: 0.866 g/cm³ n-Hexane: 0.659 g/mL |
| Quantified Difference | ~1.8% higher than trans-decalin; ~34% higher than n-hexane |
| Conditions | Standard temperature and pressure. |
For volume-limited applications like aerospace propulsion, higher density directly translates to greater energy storage and extended range or payload capacity.
Hexahydroindan provides a distinct and moderately high boiling point range of 161–167.5 °C, offering a key processability advantage over more volatile or less volatile substitutes. This is substantially higher than cyclohexane (69-81 °C), reducing evaporative losses and raising the flash point for improved handling safety. It is also notably lower than that of cis-decalin (196 °C), allowing for easier removal by distillation when used as a process solvent. Its wide liquid range, with a melting point of -53 °C, makes it suitable for applications requiring consistent performance across a broad temperature spectrum.
| Evidence Dimension | Normal Boiling Point |
| Target Compound Data | 161–167.5 °C |
| Comparator Or Baseline | Cyclohexane: ~81 °C cis-Decalin: 195.8 °C |
| Quantified Difference | ~80-86 °C higher than Cyclohexane; ~28-35 °C lower than cis-Decalin |
| Conditions | Atmospheric pressure (760 mmHg). |
Selecting Hexahydroindan allows precise control over reaction temperatures, solvent volatility, and post-process purification, which is not achievable with common, less specialized cycloalkane solvents.
The specific bicyclo[4.3.0]nonane skeleton of Hexahydroindan is a recognized and efficient precursor for the synthesis of adamantane and its derivatives. The classic Schleyer synthesis involves the rearrangement of endo-trimethylenenorbornane, a structural isomer of Hexahydroindan, using a Lewis acid catalyst like aluminum chloride. This rearrangement proceeds through a series of carbocation shifts that are geometrically favored by the fused five- and six-membered ring system to form the thermodynamically stable, strain-free adamantane cage. Using other bicyclic alkanes like decalin (bicyclo[4.4.0]decane) as a starting material is not a viable route for this specific and widely used industrial synthesis.
| Evidence Dimension | Suitability as Adamantane Precursor |
| Target Compound Data | The bicyclo[4.3.0]nonane framework is structurally suited for rearrangement into the adamantane (tricyclo[3.3.1.1³,⁷]decane) cage. |
| Comparator Or Baseline | Decalin (bicyclo[4.4.0]decane) does not possess the correct carbon framework to rearrange into the adamantane structure via this pathway. |
| Quantified Difference | Qualitative difference in synthetic utility; Hexahydroindan isomers are viable precursors while Decalin is not. |
| Conditions | Lewis acid (e.g., AlCl₃) catalyzed isomerization. |
For research and manufacturing in pharmaceuticals, polymers, and materials science requiring an adamantane core, procuring Hexahydroindan or its isomers is a necessary starting point for established synthesis routes.
Based on its density of ~0.88-0.91 g/cm³, which is superior to many conventional fuel components, Hexahydroindan is a prime candidate for blending into advanced aviation fuels or monopropellants where volumetric energy density is a critical performance driver. Its use allows for increased energy content in volume-constrained systems, such as tactical missiles or specialized aircraft.
The well-defined boiling point of ~161-167 °C makes Hexahydroindan an effective solvent for chemical reactions that require temperatures above the range of common solvents like toluene or xylene, but where the higher boiling point of decalin would complicate product isolation. Its wide liquid range and stability are advantageous for processes requiring precise temperature control and efficient post-reaction solvent stripping.
The unique bicyclo[4.3.0]nonane structure is a validated starting point for Lewis acid-catalyzed isomerization to produce adamantane. This makes high-purity Hexahydroindan a critical procurement item for laboratories and manufacturers producing adamantane-based pharmaceuticals, high-performance polymers (e.g., polyamides, polyesters), or lubricant additives where the rigid, stable adamantane cage imparts desirable properties.
Flammable;Irritant